Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:
- A 4-fluorophenyl group at position 3, which enhances lipophilicity and may influence target binding.
- An ethyl carboxylate ester at position 1, which modulates solubility and metabolic stability.
This compound belongs to a class of molecules investigated for their biological activity, particularly in neurodegenerative disease research, due to structural similarities with tau aggregation inhibitors .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-1-ylacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O4S/c1-2-35-27(34)24-21-15-36-25(23(21)26(33)31(30-24)19-12-10-18(28)11-13-19)29-22(32)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,2,14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJBVOUSPZVZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related thieno[3,4-d]pyridazine derivatives and other heterocyclic analogues:
Key Findings
Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance binding affinity compared to the 4-chlorophenyl group in Compound 66, as fluorine’s electronegativity and smaller size improve target interactions .
Biological Performance :
- Compound 68, with a bromine atom, exhibits stronger tau aggregation inhibition (IC₅₀ = 0.8 μM) than Compound 66 (IC₅₀ = 1.2 μM), suggesting halogen size and position critically influence activity .
- The target compound’s naphthalenyl group may extend π-stacking interactions with hydrophobic protein pockets, though metabolic stability could be compromised due to increased molecular weight .
Comparative Physicochemical Properties :
- The target compound’s higher molecular weight (528.56) and logP (estimated >4) suggest reduced aqueous solubility compared to simpler analogues like Compound 66 (MW 364.05, logP ~3).
- Ethyl ester groups in all compounds improve membrane permeability but may require hydrolysis for activation in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
